
2-(1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole is a complex organic compound that features a quinoline, piperidine, thiophene, and oxadiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the quinoline moiety: The quinoline ring is introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Sulfonylation: The piperidine ring is then sulfonylated using sulfonyl chlorides under basic conditions.
Formation of the oxadiazole ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids.
Thiophene incorporation: The thiophene ring is introduced via cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
科学研究应用
2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Biology: Investigation of its biological activity against various pathogens.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonyl group can form hydrogen bonds with biological macromolecules. The piperidine and thiophene rings contribute to the compound’s overall stability and binding affinity.
相似化合物的比较
Similar Compounds
2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-phenyl-1,3,4-oxadiazole: Similar structure but with a phenyl ring instead of a thiophene ring.
2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-pyridin-2-yl-1,3,4-oxadiazole: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-[(3R)-1-quinolin-8-ylsulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole imparts unique electronic properties, making it more suitable for applications in organic electronics and photonics compared to its phenyl and pyridine analogs.
属性
分子式 |
C20H18N4O3S2 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
2-(1-quinolin-8-ylsulfonylpiperidin-3-yl)-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O3S2/c25-29(26,17-9-1-5-14-6-2-10-21-18(14)17)24-11-3-7-15(13-24)19-22-23-20(27-19)16-8-4-12-28-16/h1-2,4-6,8-10,12,15H,3,7,11,13H2 |
InChI 键 |
KVBIOJGKVDIIOQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=NN=C(O4)C5=CC=CS5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane](/img/structure/B14128674.png)
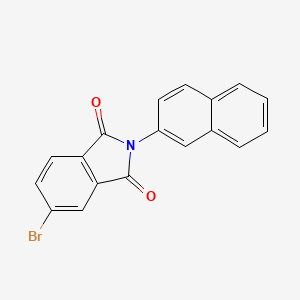
![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128684.png)

![[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14128693.png)
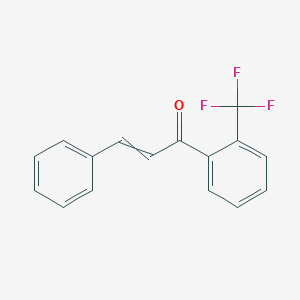
![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14128704.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14128718.png)
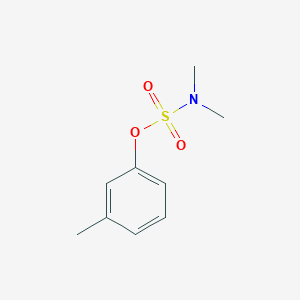
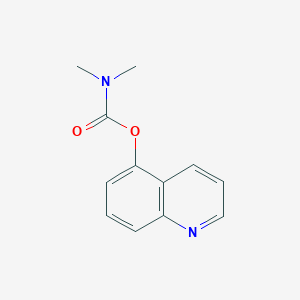

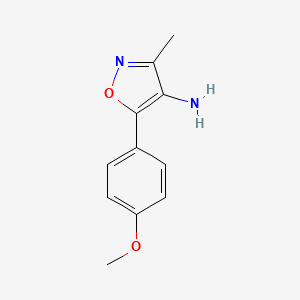
![[1,1'-Biphenyl]-2,6-dicarboxylic acid](/img/structure/B14128754.png)
